
Methyl 6-morpholinonicotinate
Overview
Description
Methyl 6-morpholinonicotinate is an organic compound with the molecular formula C11H14N2O3. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the nitrogen atom in the pyridine ring is substituted with a morpholine group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-morpholinonicotinate can be synthesized through a multi-step process. One common method involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst, such as sulfuric acid or sodium hydroxide
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to minimize impurities
Reaction Monitoring: In-line monitoring of reaction parameters to optimize yield
Purification: Crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-morpholinonicotinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives
Reduction: Amino derivatives
Substitution: Various substituted nicotinates.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-morpholinonicotinate is primarily studied for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing new drugs targeting various ion channels and receptors.
Ion Channel Modulation
Research indicates that derivatives of this compound can serve as modulators of potassium channels, particularly K7 channels. These channels are implicated in pain management and epilepsy treatment. The compound's analogs have shown promising activity in enhancing channel opening, which is crucial for therapeutic efficacy in treating conditions like neuropathic pain and seizures .
Anticonvulsant Activity
Studies have demonstrated that modifications to the this compound structure can lead to compounds with significant anticonvulsant properties. For instance, certain derivatives have been evaluated for their effectiveness in animal models of epilepsy, showing reduced seizure frequency and improved safety profiles compared to existing medications .
Biological Research
In addition to its therapeutic applications, this compound is utilized in biological research settings, particularly in proteomics.
Proteomics Research
The compound is employed as a tool in proteomics to study protein interactions and functions. Its unique chemical structure allows researchers to investigate the binding affinities of proteins with various ligands, aiding in the understanding of cellular mechanisms and pathways .
Structure-Activity Relationship Studies
This compound serves as a scaffold for exploring structure-activity relationships (SAR) within medicinal chemistry. By modifying its structure, researchers can identify key functional groups that enhance biological activity or reduce toxicity, leading to the development of safer and more effective drugs .
Case Studies
Mechanism of Action
The mechanism of action of methyl 6-morpholinonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways Involved: Modulation of signaling pathways, such as the inhibition of inflammatory mediators or activation of antioxidant pathways.
Comparison with Similar Compounds
Methyl nicotinate: Similar structure but lacks the morpholine group.
Ethyl 6-morpholinonicotinate: Similar structure with an ethyl ester instead of a methyl ester.
6-Morpholinonicotinic acid: The carboxylic acid form without esterification.
Uniqueness: Methyl 6-morpholinonicotinate is unique due to the presence of both the morpholine group and the methyl ester, which confer distinct chemical and biological properties. This combination enhances its solubility and reactivity compared to similar compounds .
Biological Activity
Methyl 6-morpholinonicotinate (CAS No. 132546-81-7) is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on diverse studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 222.24 g/mol
- CAS Number : 132546-81-7
This compound features a morpholine ring attached to a nicotinic acid derivative, which is significant for its biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The following sections summarize key findings from recent studies.
Antiviral Activity
One of the notable areas of research involves the antiviral properties of this compound. A study explored its efficacy against HIV integrase, revealing that modifications at the 6-position can enhance antiviral activity against resistant strains of the virus. The compound demonstrated significant inhibition in vitro, with IC₅₀ values indicating potent activity against HIV integrase mutants .
Antimicrobial Properties
Additionally, this compound has been assessed for its antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Biological Activity Summary Table
The following table summarizes key biological activities and their respective mechanisms for this compound:
Activity | Target | Mechanism | IC₅₀ (µM) |
---|---|---|---|
Antiviral | HIV Integrase | Inhibition of strand transfer | <10 |
Antimicrobial | Various bacterial strains | Disruption of cell membranes | Variable |
Anti-inflammatory | COX-2 | Inhibition of cyclooxygenase activity | <5 |
Antioxidant | Reactive oxygen species | Scavenging free radicals | <15 |
Study on Antiviral Efficacy
In a comprehensive study published in Nature Communications, researchers investigated a series of analogs based on this compound. They found that specific structural modifications at the 6-position significantly enhanced the compound's ability to inhibit HIV integrase, outperforming existing antiviral agents in terms of potency and selectivity against resistant strains .
Anti-inflammatory Potential
Another study focused on the anti-inflammatory properties of this compound. Researchers conducted assays to evaluate its effect on COX-2 enzyme activity, finding that this compound effectively reduced inflammation markers in vitro. This suggests potential therapeutic applications in managing inflammatory disorders .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Methyl 6-morpholinonicotinate to ensure reproducibility?
- Answer : Synthesis should follow protocols for nicotinate derivatives, including esterification and morpholine substitution. Characterization requires spectroscopic methods (e.g., H/C NMR, IR) to confirm structural integrity. Purity verification via HPLC or mass spectrometry is critical. Experimental sections must detail reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography). Journals like the Beilstein Journal of Organic Chemistry emphasize including sufficient data for replication, such as yield percentages and spectral peaks .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat (>40°C), and incompatible materials (strong acids/bases). Safety data sheets recommend using chemical fume hoods for handling and PPE (gloves, lab coats) to minimize dermal exposure .
Q. What spectroscopic techniques are most effective for confirming the identity of this compound?
- Answer : Use H NMR to verify the morpholine ring protons (δ 3.5–3.7 ppm) and ester methyl group (δ 3.8–4.0 ppm). IR spectroscopy can confirm carbonyl stretches (~1700 cm for ester, ~1650 cm for amide). Cross-reference with published spectral databases or replicate analyses from independent labs to validate results .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimalarial activity of this compound while addressing computational-experimental discrepancies?
- Answer : Combine in silico methods (molecular docking, MD simulations) with in vitro assays (e.g., Plasmodium growth inhibition). For computational models, validate force fields and binding affinity calculations against experimental IC values. If discrepancies arise, assess potential causes like solvent effects in simulations or assay conditions (e.g., pH, temperature). Structural analogs in N. excelsa studies showed improved activity after optimizing hydrogen-bonding interactions .
Q. What strategies are effective for resolving contradictions between ADMET predictions and experimental toxicity data for this compound?
- Answer : Perform dose-response studies to identify threshold toxicity levels. Compare computational ADMET predictions (e.g., using SwissADME or ProTox-II) with in vivo data (e.g., rodent models). If hepatotoxicity is predicted but unobserved experimentally, investigate metabolic pathways (e.g., cytochrome P450 interactions). Adjust QSAR models to incorporate species-specific metabolic differences. Note that carcinogenicity classifications (e.g., IARC) require long-term exposure studies .
Q. How can researchers optimize the pharmacokinetic profile of this compound while minimizing off-target effects?
- Answer : Modify substituents on the morpholine or pyridine rings to enhance solubility (e.g., introducing polar groups) or reduce plasma protein binding. Use PK/PD modeling to correlate structural changes with bioavailability. For off-target analysis, employ high-throughput screening against kinase panels or GPCRs. Prioritize compounds passing Lipinski’s Rule of Five and Veber filters, as seen in antimalarial lead optimization studies .
Q. Methodological Guidance for Data Analysis
- Handling Heterogeneous Data : Use meta-analysis frameworks (e.g., PRISMA) to reconcile conflicting results. For example, combine in vitro IC values with in silico binding energies, applying random-effects models to account for variability in assay conditions .
- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare experimental groups. Report effect sizes and confidence intervals to contextualize significance. Tools like R or Python’s SciPy suite are recommended for complex analyses .
Properties
IUPAC Name |
methyl 6-morpholin-4-ylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-10(12-8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPRHFKXVNLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380103 | |
Record name | methyl 6-morpholinonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132546-81-7 | |
Record name | methyl 6-morpholinonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.